
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt, also known as sodium ferulate, is a derivative of ferulic acid. It is a phenolic compound commonly found in plant cell walls, particularly in grains like rice, wheat, and oats. This compound is known for its antioxidant properties and has been widely studied for its potential health benefits and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt typically involves the esterification of ferulic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Ferulic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl ferulate.
Neutralization: Methyl ferulate is then neutralized with sodium hydroxide to produce the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of ferulic acid: from plant sources.
Esterification: of ferulic acid to form methyl ferulate.
Neutralization: with sodium hydroxide to obtain the monosodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroferulic acid.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroferulic acid.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt involves its ability to scavenge free radicals and inhibit oxidative stress. It targets various molecular pathways, including:
Inhibition of reactive oxygen species (ROS): Reduces the levels of ROS in cells, thereby protecting against oxidative damage.
Modulation of signaling pathways: Influences pathways such as NF-κB and MAPK, which are involved in inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic acid: The parent compound, known for its antioxidant properties.
Cinnamic acid: A related compound with similar chemical structure but different biological activities.
Dihydroferulic acid: A reduced form of ferulic acid with distinct properties.
Uniqueness
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, monosodium salt is unique due to its enhanced solubility in water compared to ferulic acid, making it more suitable for certain applications, particularly in aqueous formulations.
Eigenschaften
Molekularformel |
C10H10NaO4 |
|---|---|
Molekulargewicht |
217.17 g/mol |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/b5-3+; |
InChI-Schlüssel |
IGBQJDVZTNTMJL-WGCWOXMQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.[Na] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


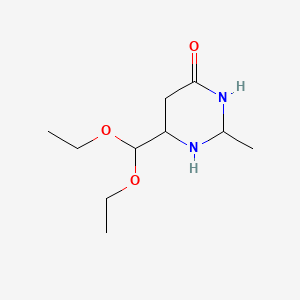
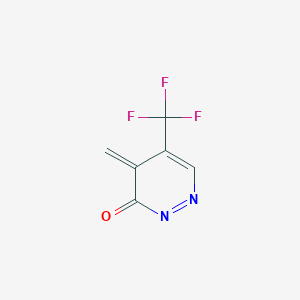
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
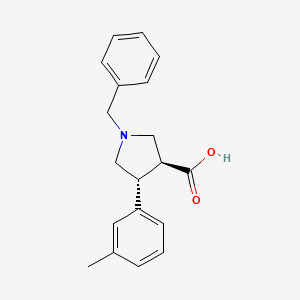
![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
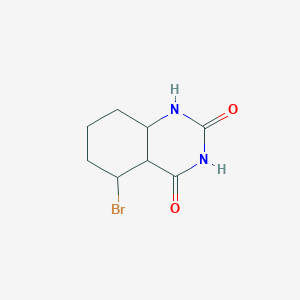
![4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12357837.png)
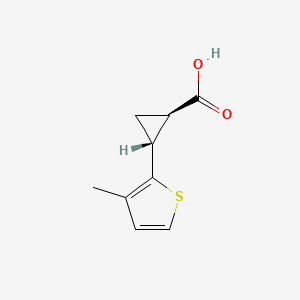
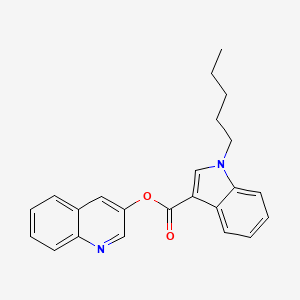
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride](/img/structure/B12357852.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid](/img/structure/B12357856.png)
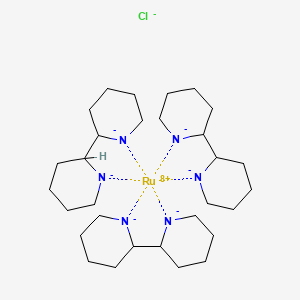
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
